

# Spectral Data Analysis of Ethyl 13-docosenoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 13-docosenoate

Cat. No.: B15156608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **Ethyl 13-docosenoate**, also known as Ethyl erucate. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

## Spectral Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy of **Ethyl 13-docosenoate**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data for **Ethyl 13-docosenoate** (Solvent:  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment  |
|------------------------------------|-----------------|-------------|---|
| ~5.34                              | Multiplet       | 2H          | -CH=CH-   |
| 4.12                               | Quartet         | 2H          | -OCH <sub>2</sub> CH <sub>3</sub>                 |
| 2.28                               | Triplet         | 2H          | -CH <sub>2</sub> COO-                             |
| ~2.01                              | Multiplet       | 4H          | -CH <sub>2</sub> -CH=CH-CH <sub>2</sub> -         |
| 1.62                               | Quintet         | 2H          | -CH <sub>2</sub> CH <sub>2</sub> COO-             |
| ~1.25                              | Singlet (broad) | 28H         | -(CH <sub>2</sub> ) <sub>14</sub> -               |
| 1.25                               | Triplet         | 3H          | -OCH <sub>2</sub> CH <sub>3</sub>                 |
| 0.88                               | Triplet         | 3H          | CH <sub>3</sub> (CH <sub>2</sub> ) <sub>7</sub> - |

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectral Data for **Ethyl 13-docosenoate** (Solvent: CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment  |
|---------------------------------|---|
| 173.9                           | C=O   |
| 129.9                           | -CH=CH-   |
| 60.1                            | -OCH <sub>2</sub> CH <sub>3</sub>                 |
| 34.4                            | -CH <sub>2</sub> COO-                             |
| 31.9                            | -(CH <sub>2</sub> ) <sub>n</sub> -                |
| 29.7                            | -(CH <sub>2</sub> ) <sub>n</sub> -                |
| 29.5                            | -(CH <sub>2</sub> ) <sub>n</sub> -                |
| 29.3                            | -(CH <sub>2</sub> ) <sub>n</sub> -                |
| 29.2                            | -(CH <sub>2</sub> ) <sub>n</sub> -                |
| 29.1                            | -(CH <sub>2</sub> ) <sub>n</sub> -                |
| 27.2                            | -CH <sub>2</sub> -CH=                             |
| 25.0                            | -CH <sub>2</sub> CH <sub>2</sub> COO-             |
| 22.7                            | -CH <sub>2</sub> CH <sub>3</sub> (chain)          |
| 14.3                            | -OCH <sub>2</sub> CH <sub>3</sub>                 |
| 14.1                            | CH <sub>3</sub> (CH <sub>2</sub> ) <sub>7</sub> - |

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Ethyl 13-docosenoate** (GC-MS)

| m/z | Relative Intensity | Assignment   |
|-----|--------------------|--|
| 366 | Low                | [M] <sup>+</sup> (Molecular Ion)   |
| 321 | Moderate           | [M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>   |
| 297 | Moderate           | [M - C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>   |
| 88  | High               | [CH <sub>3</sub> CH <sub>2</sub> OC(OH)=CH <sub>2</sub> ] <sup>+</sup><br>(McLafferty Rearrangement) |
| 55  | High               | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>  |

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data for **Ethyl 13-docosenoate** (Neat)

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                 |
|--------------------------------|-----------|--|
| ~3005                          | Medium    | =C-H Stretch                               |
| 2925, 2854                     | Strong    | C-H Stretch (asymmetric and symmetric)     |
| 1740                           | Strong    | C=O Stretch (Ester)                        |
| 1465                           | Medium    | C-H Bend (Scissoring)                      |
| 1175                           | Strong    | C-O Stretch (Ester)                        |
| 722                            | Weak      | -(CH <sub>2</sub> ) <sub>n</sub> - Rocking |

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Ethyl 13-docosenoate** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a high-resolution NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment. Data were collected with a sufficient number of scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the analysis.
- Sample Introduction: The sample was introduced into the GC via a heated injection port.
- Gas Chromatography: The separation was performed on a capillary column suitable for the analysis of fatty acid esters. The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of the compound. Helium was used as the carrier gas.
- Mass Spectrometry: The eluent from the GC was directed into the ion source of a mass spectrometer operating in electron ionization (EI) mode. The mass spectrum was recorded over a mass-to-charge ratio ( $m/z$ ) range sufficient to include the molecular ion and significant fragment ions.

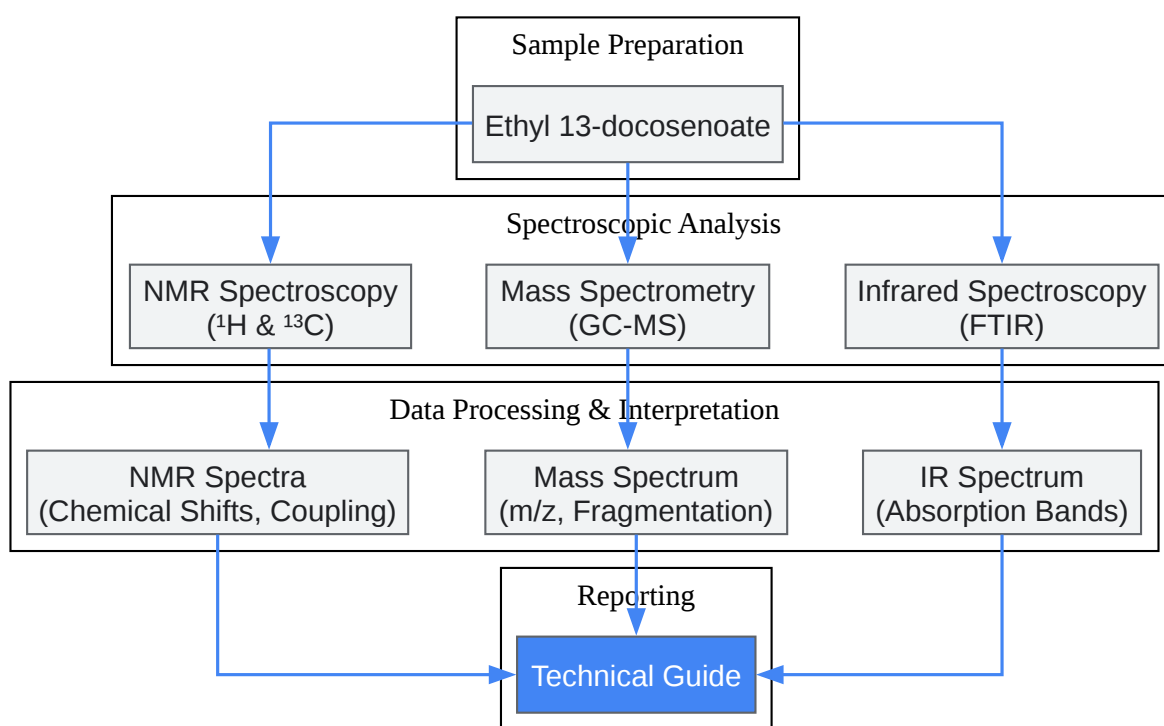
## Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) spectroscopy was employed.
- Sample Preparation: A drop of neat **Ethyl 13-docosenoate** was placed between two potassium bromide (KBr) plates to form a thin capillary film.
- Instrumentation: The spectrum was recorded using an FTIR spectrometer.

- **Data Acquisition:** The spectrum was obtained by averaging a number of scans to improve the signal-to-noise ratio. The data was collected over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Ethyl 13-docosenoate**.



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